2-(oxiran-2-yl)acetic Acid
Overview
Description
2-(Oxiran-2-yl)acetic acid is an organic compound with the molecular formula C₄H₆O₃. It is characterized by the presence of an oxirane (epoxide) ring attached to an acetic acid moiety. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-yl)acetic acid can be synthesized through several methods. One common approach involves the epoxidation of vinylacetic acid. This reaction typically uses a peracid, such as m-chloroperbenzoic acid, as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to open the oxirane ring.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted acetic acid derivatives.
Scientific Research Applications
2-(Oxiran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(oxiran-2-yl)acetic acid involves its reactivity with nucleophiles due to the strained oxirane ring. The ring-opening reactions are facilitated by the presence of nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Oxiran-2-yl)propanoic acid: Similar structure with a propanoic acid moiety.
Glycidic acid: Another epoxide-containing carboxylic acid
Uniqueness
2-(Oxiran-2-yl)acetic acid is unique due to its specific combination of an oxirane ring and an acetic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial processes .
Properties
IUPAC Name |
2-(oxiran-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYKZKUBKIIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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